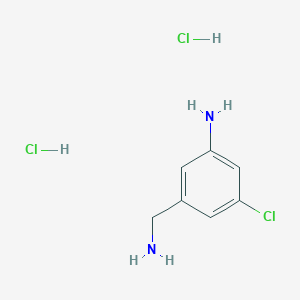

3-(Aminomethyl)-5-chloroaniline dihydrochloride

Descripción general

Descripción

3-(Aminomethyl)-5-chloroaniline dihydrochloride is an organic compound with the molecular formula C7H10Cl2N2. It is a derivative of aniline, where the amino group is substituted with an aminomethyl group at the 3-position and a chlorine atom at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride typically involves the following steps:

Nitration: The starting material, 3-chloroaniline, undergoes nitration to form 3-chloro-5-nitroaniline.

Reduction: The nitro group in 3-chloro-5-nitroaniline is reduced to an amino group, resulting in 3-chloro-5-aminoaniline.

Formylation: The amino group is then formylated to introduce a formyl group at the 3-position.

Reduction: The formyl group is reduced to an aminomethyl group, yielding 3-(Aminomethyl)-5-chloroaniline.

Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-5-chloroaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aminomethyl group or the aromatic ring.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound with modified functional groups.

Substitution: Compounds with different substituents at the 5-position.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecules.

Biology

- Biological Activity Studies: Research indicates that 3-(Aminomethyl)-5-chloroaniline dihydrochloride exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness as a selective inhibitor of inducible nitric oxide synthase (iNOS), which is significant in inflammatory responses.

Medicine

- Therapeutic Potential: Ongoing research is exploring its applications in drug development, particularly targeting specific enzymes or receptors involved in disease processes. The compound's mechanism of action includes interaction with biological targets through hydrogen bonding facilitated by the aminomethyl group.

Industry

- Dyes and Pigments Production: The compound is utilized in manufacturing dyes and pigments due to its chemical stability and reactivity. It also finds applications in producing specialty chemicals used across various industrial sectors.

Case Study: Inhibition of iNOS

In a study examining the compound's role as an iNOS inhibitor, researchers found that it binds tightly to the enzyme with a dissociation constant (Kd) of 7 nM. This interaction suggests potential therapeutic applications in controlling inflammation-related diseases.

Case Study: Chemosensor Development

Another application involves using this compound as a chemosensor for detecting zinc ions (Zn²⁺). In experiments, it demonstrated a strong fluorescence response, with a binding constant estimated at and a limit of detection at in ethanol-water solutions.

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-5-chloroaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chlorine atom may also influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3-(Aminomethyl)aniline: Lacks the chlorine atom at the 5-position.

5-Chloro-2-aminotoluene: Has a methyl group instead of an aminomethyl group.

3-Chloro-4-aminotoluene: Similar structure but with different substitution patterns.

Uniqueness

3-(Aminomethyl)-5-chloroaniline dihydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents, which confer specific chemical and biological properties. These substituents influence the compound’s reactivity, making it suitable for various applications in research and industry.

Actividad Biológica

3-(Aminomethyl)-5-chloroaniline dihydrochloride is a compound with notable biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀Cl₂N₂, with a molecular weight of approximately 229.54 g/mol. The compound features an aminomethyl group at the 3-position and a chlorine atom at the 5-position of the aromatic ring, contributing to its unique reactivity and biological profile. It appears as a white to off-white solid and is soluble in water due to its dihydrochloride form, enhancing stability and reactivity in various environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. One significant mechanism involves its role as an irreversible inhibitor of inducible nitric oxide synthase (iNOS). Studies indicate that it binds tightly to iNOS with a dissociation constant (Kd) of approximately 7 nM, demonstrating its potency as a selective inhibitor.

1. Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

- Application : The compound serves as a selective, cell-permeable inhibitor of iNOS.

- Method : Used in its dihydrochloride form to ensure solubility and bioavailability.

- Results : Exhibits significant inhibition of nitric oxide production, which is relevant in inflammatory conditions and cancer therapy.

2. Chemosensor for Zinc Ions

- Application : Acts as a chemosensor for the fluorometric determination of zinc ions.

- Method : A Schiff base chemosensor was synthesized using this compound in an ethanol-water medium.

- Results : The binding constant for the complexation with zinc ions was estimated at , with a detection limit of 0.148 µM.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloroaniline | C₆H₆ClN | Lacks aminomethyl substitution |

| 4-Aminobenzylamine | C₇H₁₀N₂ | Different substitution pattern on the benzene ring |

| 2-Aminobenzylamine | C₇H₁₀N₂ | Different position of amino group on benzene |

The presence of both an aminomethyl group and a chlorine atom at defined positions contributes to the distinctive reactivity and biological activity profile of this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In vitro studies demonstrated that treatment with this compound significantly reduced nitric oxide levels in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.

- Case Study 2 : Research involving animal models showed that administration of this compound resulted in decreased tumor growth in xenograft models, suggesting its applicability in cancer therapy.

Propiedades

IUPAC Name |

3-(aminomethyl)-5-chloroaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSBXNHFVUMBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541524 | |

| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102677-75-8 | |

| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.